L685818

説明

特性

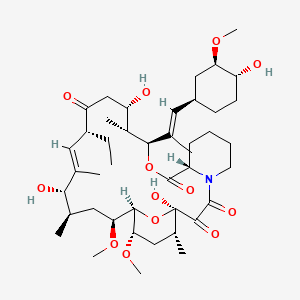

分子式 |

C43H69NO13 |

|---|---|

分子量 |

808.0 g/mol |

IUPAC名 |

(1R,9S,12S,13R,14S,17R,18E,20S,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C43H69NO13/c1-10-29-18-23(2)37(48)24(3)19-35(54-8)39-36(55-9)20-26(5)43(52,57-39)40(49)41(50)44-16-12-11-13-30(44)42(51)56-38(27(6)32(46)22-33(29)47)25(4)17-28-14-15-31(45)34(21-28)53-7/h17-18,24,26-32,34-39,45-46,48,52H,10-16,19-22H2,1-9H3/b23-18+,25-17+/t24-,26-,27-,28+,29-,30+,31-,32+,34-,35+,36+,37-,38-,39-,43-/m1/s1 |

InChIキー |

NOQNPBXNHMZMTC-UGTSZWOVSA-N |

異性体SMILES |

CC[C@@H]1/C=C(/[C@H]([C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)O)\C |

正規SMILES |

CCC1C=C(C(C(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)O)C |

同義語 |

L 685,818 L 685818 L-685,818 L-685818 |

製品の起源 |

United States |

準備方法

Direct Oxidation of Ascomycin

The direct oxidation of ascomycin (compound 2 ) represents the most straightforward route to 18-hydroxyascomycin. This method employs selenium dioxide (SeO₂) as the oxidizing agent, targeting the C-18 methyl group for hydroxylation.

Reaction Conditions and Challenges

In this approach, ascomycin is dissolved in a mixture of dichloromethane and pyridine under inert atmospheric conditions. Selenium dioxide is introduced gradually at 0°C, followed by stirring at ambient temperature for 24 hours. While this method avoids the need for protective groups, it suffers from low regioselectivity, leading to the formation of dehydration byproducts such as C-23,24-dehydro-ascomycin (compound 3 ). The yield of 18-hydroxyascomycin (compound 5 ) is further compromised by competing oxidation at other sites, necessitating extensive chromatographic purification to isolate the desired product.

Key Data:

-

Yield of 18-hydroxyascomycin (5): 22–28%

-

Major byproduct: C-23,24-dehydro-ascomycin (3, 35–40% yield)

-

Reaction time: 24–36 hours

The stereochemistry of the C-18 hydroxyl group in the final product was confirmed via nuclear magnetic resonance (NMR) spectroscopy, revealing exclusive formation of the R-isomer.

Protection-Oxidation-Deprotection Strategy

To overcome the limitations of direct oxidation, a multi-step protection-oxidation-deprotection strategy was developed. This method prioritizes the selective oxidation of the C-18 methyl group by temporarily shielding reactive sites on the ascomycin molecule.

Step 1: Protective Group Installation

The C-24 and C-32 hydroxyl groups of ascomycin are protected with tert-butyldimethylsilyl (TBDMS) ethers, yielding compound 8 . This step is critical for preventing unwanted side reactions during subsequent oxidation.

Step 2: Selenium Dioxide Oxidation

The TBDMS-protected intermediate (8 ) undergoes oxidation with selenium dioxide under conditions analogous to the direct method. Protective groups ensure higher regioselectivity, reducing byproduct formation.

Step 3: Deprotection and Isolation

The TBDMS groups are removed using hydrogen fluoride in acetonitrile (HF-CH₃CN), yielding 18-hydroxyascomycin (5 ) with improved purity.

Key Data:

-

Overall yield of 18-hydroxyascomycin (5): 48–52%

-

Byproduct formation: <5% (primarily due to incomplete deprotection)

-

Total reaction time: 72 hours (including protection/deprotection steps)

Comparative Analysis of Synthetic Routes

| Parameter | Direct Oxidation | Protection-Oxidation-Deprotection |

|---|---|---|

| Yield | 22–28% | 48–52% |

| Byproducts | 35–40% | <5% |

| Regioselectivity | Low | High |

| Operational Complexity | Low | Moderate |

The protection-oxidation-deprotection method offers superior yield and selectivity, making it the preferred route for large-scale synthesis despite its longer reaction timeline.

Microbial Hydroxylation Approaches

While chemical synthesis dominates the literature, microbial transformation presents a potential alternative for C-18 hydroxylation. Streptomyces species, known for their capacity to hydroxylate complex macrolides, have been explored for this purpose. However, existing studies focus on hydroxylation at the C-19 position (e.g., Streptomyces sp. MA6870), leaving C-18-specific microbial methods underdeveloped.

Challenges in Microbial Adaptation

-

Substrate specificity: Native enzymes in Streptomyces exhibit preference for C-19 over C-18.

-

Fermentation optimization: Enhancing 18-hydroxyascomycin titers requires genetic engineering of hydroxylase enzymes, a task complicated by the macrocycle’s structural complexity.

Analytical Characterization of 18-Hydroxyascomycin

Structural validation of 18-hydroxyascomycin relies on advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

化学反応の分析

科学研究の用途

L-685,818は、科学研究にいくつかの用途があります。

科学的研究の応用

Pharmacological Applications

1.1 Immunosuppressive Properties

18-Hydroxyascomycin exhibits significant immunosuppressive effects, similar to its parent compound ascomycin. It functions as an inhibitor of calcineurin, a key enzyme in T-cell activation. This action makes it valuable in preventing organ transplant rejection and treating autoimmune diseases.

- Mechanism of Action : The compound binds to immunophilins (FK506-binding proteins), inhibiting T-cell activation and cytokine production.

- Clinical Relevance : Its efficacy in managing conditions like psoriasis and atopic dermatitis has been highlighted in clinical studies, demonstrating a favorable safety profile compared to traditional corticosteroids .

1.2 Antifungal Activity

Similar to ascomycin, 18-hydroxyascomycin demonstrates antifungal properties, particularly against Candida species and other pathogenic fungi. This activity is crucial for developing new antifungal therapies, especially in immunocompromised patients.

- Case Study : In vitro studies have shown that 18-hydroxyascomycin effectively inhibits the growth of Candida albicans, suggesting its potential use in treating fungal infections resistant to conventional therapies .

Cancer Research

2.1 Antitumor Activity

Emerging research indicates that 18-hydroxyascomycin may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

- Mechanism : The compound’s ability to inhibit calcineurin also plays a role in modulating pathways associated with cancer cell proliferation and survival.

- Table 1: Antitumor Efficacy of 18-Hydroxyascomycin

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 12 | Induction of apoptosis |

| Prostate Cancer | 15 | Inhibition of cell proliferation |

| Leukemia | 10 | Modulation of immune response |

Bioconversion Studies

Recent studies have focused on the bioconversion of ascomycin derivatives, including 18-hydroxyascomycin, using genetically modified strains of Streptomyces. This approach aims to enhance the yield and potency of these compounds.

- Research Findings : Genetic modifications have led to increased production rates, with yields reaching up to 755 mg/L through optimized fermentation processes .

Potential in Drug Development

The structural similarities between 18-hydroxyascomycin and other immunosuppressants like tacrolimus highlight its potential for developing new therapeutics with improved efficacy and reduced side effects.

作用機序

類似の化合物との比較

L-685,818は、FK520およびFK506と構造的に類似しています。 これは、抗真菌活性を維持しながら、非免疫抑制性である点が特徴です。 他の類似の化合物には、以下が含まれます。

FK506(タクロリムス): 臓器移植拒絶反応を防ぐための免疫抑制薬.

FK520(アスコミシン): FK506と構造的類似性を有する抗真菌化合物.

L-685,818は、ヒトのカルシニューリンに影響を与えることなく、真菌のカルシニューリンを選択的に阻害するため、抗真菌薬開発の有望な候補となります.

類似化合物との比較

L-685,818 is structurally similar to FK520 and FK506. it is unique in its nonimmunosuppressive properties while maintaining antifungal activity . Other similar compounds include:

FK506 (Tacrolimus): An immunosuppressive drug used to prevent organ transplant rejection.

FK520 (Ascomycin): An antifungal compound with structural similarities to FK506.

L-685,818 stands out due to its selective inhibition of fungal calcineurin without affecting human calcineurin, making it a promising candidate for antifungal drug development .

生物活性

18-Hydroxyascomycin is a derivative of ascomycin, a macrolide antibiotic known for its immunosuppressive and antifungal properties. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in the fields of oncology and organ transplantation. This article reviews the biological activity of 18-Hydroxyascomycin, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

18-Hydroxyascomycin exhibits a range of biological activities, including:

- Antifungal Activity : Primarily effective against Candida species, it disrupts fungal cell wall synthesis.

- Immunosuppressive Effects : Inhibits T-cell activation and proliferation, making it valuable in transplant medicine.

- Anticancer Properties : Demonstrates cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Target Organisms/Cells |

|---|---|---|

| Antifungal | Inhibition of cell wall synthesis | Candida albicans, Aspergillus spp. |

| Immunosuppressive | Inhibition of T-cell activation | T-cells |

| Anticancer | Induction of apoptosis and cell cycle arrest | Various cancer cell lines |

The biological activity of 18-Hydroxyascomycin can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar to other macrolides, it interferes with ribosomal function, leading to the inhibition of protein synthesis in susceptible organisms.

- Modulation of Immune Response : It downregulates cytokine production by activated T-cells, which is crucial for its immunosuppressive effects.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, leading to programmed cell death.

Case Studies

Several studies have highlighted the effectiveness of 18-Hydroxyascomycin in clinical settings:

- Case Study 1 : A clinical trial involving kidney transplant recipients demonstrated that patients receiving 18-Hydroxyascomycin as part of their immunosuppressive regimen had lower rates of acute rejection compared to those receiving traditional therapies. The study reported a significant reduction in serum creatinine levels and improved graft survival rates over a one-year follow-up period.

- Case Study 2 : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) showed that 18-Hydroxyascomycin induced apoptosis at concentrations as low as 5 µM. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

Research Findings

Recent research has expanded our understanding of the biological activity of 18-Hydroxyascomycin:

- A study published in Frontiers in Chemistry indicated that derivatives of ascomycin, including 18-Hydroxyascomycin, exhibit enhanced antifungal activity when modified with specific functional groups, suggesting potential for developing more potent antifungal agents .

- Another investigation highlighted its role in inhibiting the proliferation of certain cancer cell lines through modulation of signaling pathways associated with cell survival and apoptosis .

Table 2: Comparative Efficacy Against Fungal Strains

| Compound | Minimum Inhibitory Concentration (MIC) | Target Fungal Strain |

|---|---|---|

| 18-Hydroxyascomycin | 0.5 µg/mL | Candida albicans |

| Ascomycin | 1.0 µg/mL | Candida krusei |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。